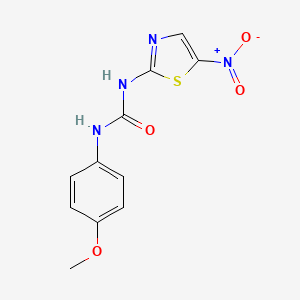

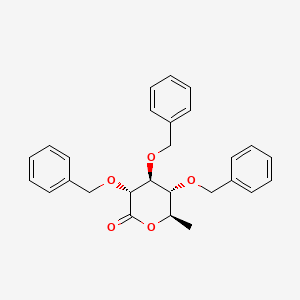

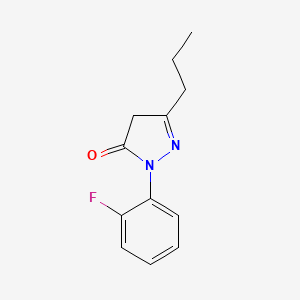

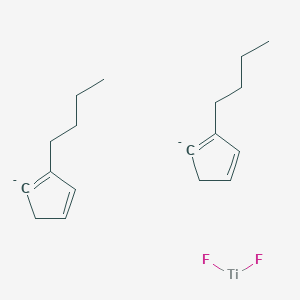

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one” is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research . It is a cyclic ether composed of a pyran ring with three benzyloxy groups attached to the ring .

Synthesis Analysis

This compound has been used in the transformation of D-xylose into various derivatives. A key reaction in this process is the Knoevenagel condensation, which is a cornerstone in organic synthesis, particularly for the formation of highly oxygenated cyclopentane dicarboxylates.Chemical Reactions Analysis

This compound plays a significant role in various chemical reactions. For instance, it serves as a starting material in the synthesis of polyhydroxylated pyrrolidines from D-fructose. These compounds have applications in the development of glycomimetics, which are molecules that mimic the structure of sugars and can be used in medicinal chemistry for drug development.Wissenschaftliche Forschungsanwendungen

Transformation in Organic Synthesis

The compound has been used in the transformation of D-xylose into various derivatives. A key reaction in this process is the Knoevenagel condensation, which is a cornerstone in organic synthesis, particularly for the formation of highly oxygenated cyclopentane dicarboxylates. This process is significant for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Tadano et al., 1987).

Synthesis of Higher Carbon Sugars

This compound plays a role in the synthesis of higher carbon sugars through directed aldol condensation. This method is critical for creating complex sugar structures that can be used in the development of new therapeutics and in the study of carbohydrate-based interactions in biological systems (Jarosz & Fraser-Reid, 1989).

Polyhydroxylated Pyrrolidines Synthesis

It serves as a starting material in the synthesis of polyhydroxylated pyrrolidines from D-fructose. These compounds have applications in the development of glycomimetics, which are molecules that mimic the structure of sugars and can be used in medicinal chemistry for drug development (Izquierdo, Plaza & Yáñez, 2007).

Synthesis of Novel Sugar Imine Molecules

The compound is involved in the synthesis of new sugar imine molecules, which have potential applications in chemical biology and drug discovery. These sugar derivatives could be crucial in understanding and manipulating biological processes such as cell signaling and metabolism (Mohammed et al., 2020).

Liquid Crystalline Properties

It is used in the study of self-organization of liquid crystalline materials. These materials have potential applications in the development of new display technologies and materials science (Beginn, Zipp & Möller, 2000).

Synthesis of Natural Products

This compound is used in the formal synthesis of natural products such as tetrahydrolipstatin and tetrahydroesterastin, indicating its significance in the field of natural product synthesis and pharmaceutical chemistry (Tripathi & Kumar, 2012).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes involved in metabolic pathways .

Mode of Action

Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with its targets through a mechanism involving free radical attack or SN1, SN2, and E1 reactions .

Biochemical Pathways

The compound’s structure suggests it could be involved in complex carbohydrate synthesis

Result of Action

The compound’s structure suggests it could play a role in the synthesis of complex carbohydrates , which could have various downstream effects depending on the specific biochemical context.

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYGYRKFMUHAD-YEHREXKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

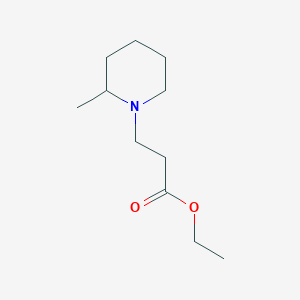

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

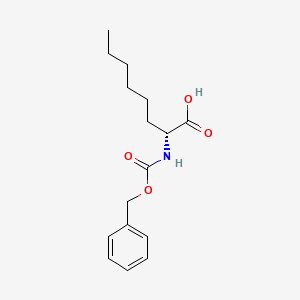

![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)